molecular formula C18H14ClN3O3 B291978 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione

4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione

Cat. No. B291978
M. Wt: 355.8 g/mol
InChI Key: ANJNZOQKZSETBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-154,526 and belongs to the class of diazepine derivatives. The purpose of

Mechanism of Action

CP-154,526 acts as a selective antagonist of the CRF type 1 receptor (CRF1R), which is primarily expressed in the brain and plays a key role in stress response and regulation of the HPA axis. By blocking the activity of CRF1R, CP-154,526 reduces the release of stress hormones such as cortisol, which are associated with anxiety and depressive disorders. Additionally, CP-154,526 has been shown to modulate the activity of the amygdala, a brain region that plays a key role in emotional processing and regulation.
Biochemical and Physiological Effects
CP-154,526 has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH), which are associated with stress-related disorders. Additionally, CP-154,526 has been shown to modulate the activity of the amygdala, which is involved in emotional processing and regulation.

Advantages and Limitations for Lab Experiments

CP-154,526 has several advantages for lab experiments, including its high purity and specificity for the CRF1R. However, it also has some limitations, including its relatively low solubility in water and its potential for off-target effects on other receptors.

Future Directions

There are several future directions for research on CP-154,526. One direction is to further investigate its potential therapeutic applications in anxiety, depression, PTSD, and addiction. Another direction is to explore its potential as a tool for studying the CRF system and its role in stress-related disorders. Additionally, further studies are needed to investigate the potential side effects and toxicity of CP-154,526.

Synthesis Methods

The synthesis of CP-154,526 involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylpyrrole in the presence of triethylamine to form the intermediate. The intermediate is then reacted with 3-aminophenol to yield the final product, CP-154,526. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

CP-154,526 has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, psychiatry, and endocrinology. It has been shown to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depressive disorders. Additionally, CP-154,526 has been shown to modulate the activity of the corticotropin-releasing factor (CRF) system, which plays a key role in stress response and regulation of the hypothalamic-pituitary-adrenal (HPA) axis. This makes CP-154,526 a potential candidate for the treatment of stress-related disorders such as post-traumatic stress disorder (PTSD) and addiction.

properties

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

11-(4-chlorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

InChI

InChI=1S/C18H14ClN3O3/c1-9-7-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-11(19)4-6-12/h3-7H,8H2,1-2H3,(H,21,23)

InChI Key

ANJNZOQKZSETBH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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